molecular formula C9H11NO3 B1381441 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol CAS No. 927833-63-4

1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol

Cat. No. B1381441
CAS RN: 927833-63-4
M. Wt: 181.19 g/mol
InChI Key: NPEOSFRVQFDRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol is a chemical compound with the empirical formula C9H10O3 . It is a solid substance and its IUPAC name is 1-(6-amino-1,3-benzodioxol-5-yl)ethanol .


Molecular Structure Analysis

The molecular structure of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol can be represented by the SMILES string CC(O)c1ccc2OCOc2c1 . The InChI code for this compound is 1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.19 . It is a solid substance . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.

Scientific Research Applications

Molecular-Electronic Structures and Aggregation

The compound 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol exhibits polarized molecular-electronic structures, contributing to its unique physical and chemical properties. Studies have revealed that such compounds can form various supramolecular structures through intermolecular interactions, including hydrogen bonds and π–π stacking interactions, resulting in diverse molecular arrangements like sheets, chains, and helical structures in crystalline forms (Low et al., 2004) (Low et al., 2002).

Structural Deviations and Hydrogen Bonding

Notable deviations from planarity have been observed in the structure of the compound, particularly in the dihedral angles formed between different rings. The hydrogen bonding capabilities of the amino group play a pivotal role in forming a two-dimensional array with a zigzag topology, suggesting potential applications in the field of supramolecular chemistry (Asiri et al., 2011).

Synthetic Applications and Chemical Reactions

The compound's derivatives serve as intermediates in various chemical reactions, showing a capacity for forming complex molecular structures. These reactions include vinylphosphonium salt-mediated reactions, transformations into pyrroles through thermal conversion, and participation in conjugated azomethine ylide intermediates that undergo electocyclization, highlighting its versatility in synthetic organic chemistry (Yavari et al., 2006) (Reisser & Maas, 2004).

Biological Activity

Although the focus is on non-pharmacological aspects, it's noteworthy that derivatives of this compound have shown biological activity, such as antibacterial properties and potential antitumor effects. This suggests that the compound and its derivatives could be valuable in medicinal chemistry research (Aziz‐ur‐Rehman et al., 2015) (Ganapaty et al., 2009).

Chiral Syntheses and Asymmetric Reactions

The compound's derivatives are involved in enantioselective syntheses and reactions, which are crucial in producing pharmaceuticals with specific desired activities. These reactions include enantioselective reductions and the formation of complex organic molecules, highlighting its importance in the synthesis of chiral drugs (Antunes et al., 2004).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound are P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

1-(6-amino-1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5,11H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEOSFRVQFDRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1N)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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